

In-Depth Technical Guide: (2-Aminopyrimidin-4-yl)methanol

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Compound of Interest

Compound Name: (2-Aminopyrimidin-4-yl)methanol

Cat. No.: B151054

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **(2-Aminopyrimidin-4-yl)methanol**, a heterocyclic building block of significant interest in medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, synthesis, and its role as a scaffold in developing novel therapeutics, particularly in oncology.

Compound Identification and Properties

(2-Aminopyrimidin-4-yl)methanol is a substituted pyrimidine characterized by an amino group at the C2 position and a hydroxymethyl group at the C4 position. This arrangement of functional groups makes it a versatile synthon for creating more complex molecules with diverse biological activities.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	(2-Aminopyrimidin-4-yl)methanol
CAS Number	2164-67-2 [1] [2] [3] [4]
Molecular Formula	C ₅ H ₇ N ₃ O [1] [2]
Molecular Weight	125.13 g/mol [1] [2]
SMILES	OCC1=NC(N)=NC=C1 [2]
MDL Number	MFCD01689391 [2]

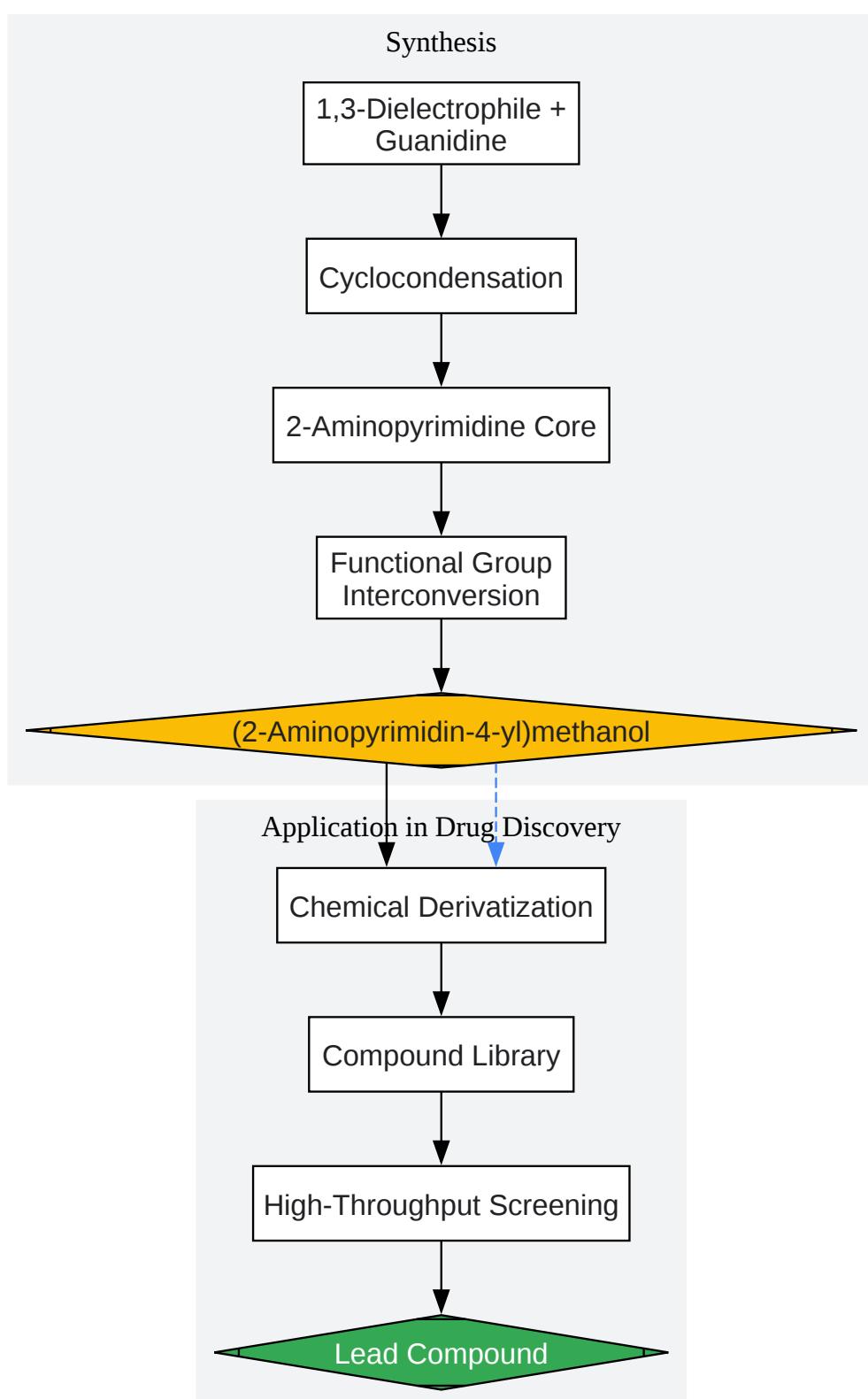
Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	[2]
Purity	≥98%	[1]
Melting Point	145°C	[2]
Storage	2-8°C, Inert atmosphere	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bond Count	1	[2]

Synthesis and Application Workflow

While specific, detailed synthesis protocols for **(2-Aminopyrimidin-4-yl)methanol** are not extensively published in readily available literature, a general synthetic pathway can be inferred from standard heterocyclic chemistry. A plausible approach involves the condensation of a β -keto ester or a related 1,3-dielectrophile with guanidine, followed by functional group manipulations to install the hydroxymethyl group.

The primary value of this compound lies in its application as a versatile building block for constructing libraries of bioactive molecules for drug discovery.



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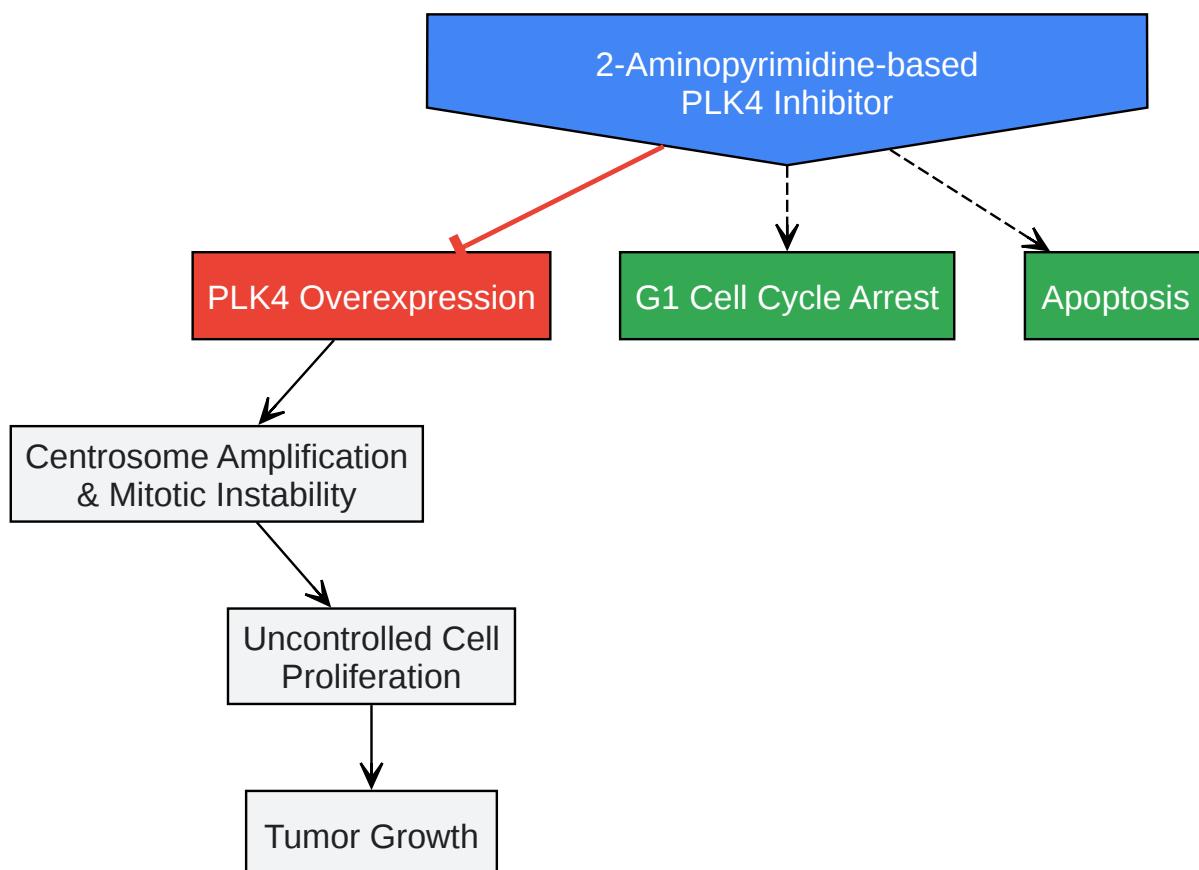
Synthetic and Application Workflow.

Role in Drug Development: Targeting Kinase Signaling Pathways

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.^[5] This has led to its incorporation into numerous approved and investigational kinase inhibitors for cancer therapy.^[6] Derivatives of **(2-Aminopyrimidin-4-yl)methanol** are explored as inhibitors for critical oncogenic kinases such as Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).

Inhibition of the PLK4 Signaling Pathway

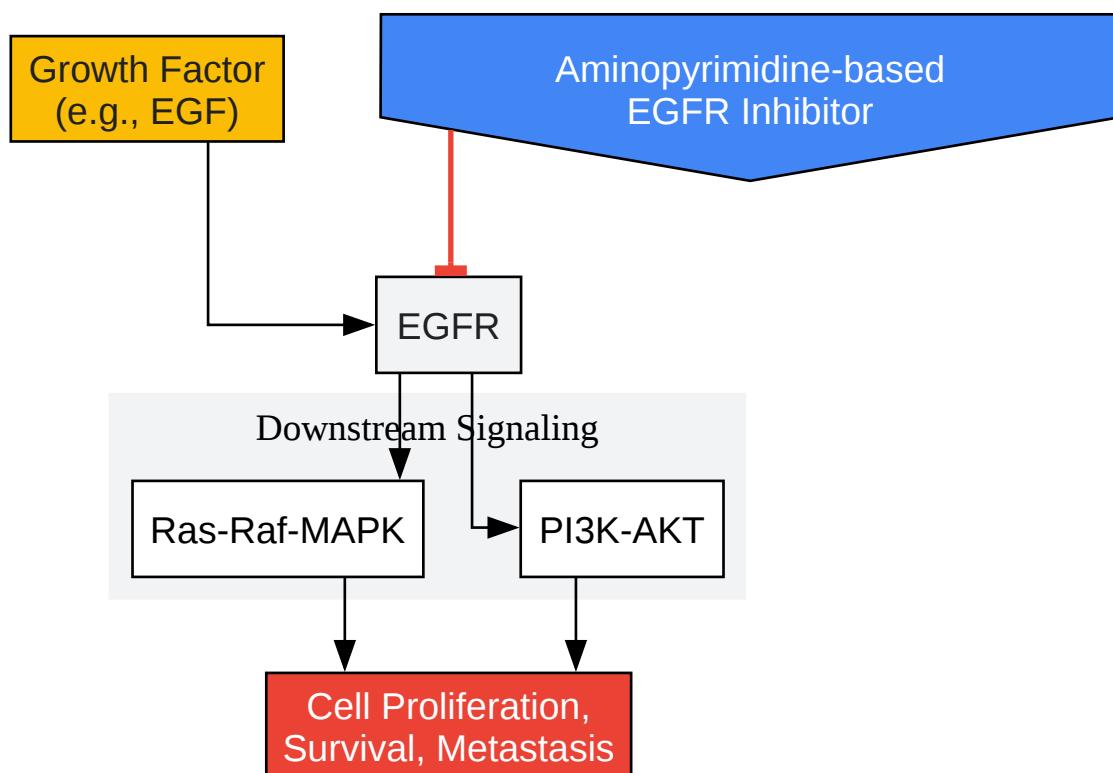
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis and poor prognosis in various cancers, including bladder and colorectal cancer.^{[7][8]} Inhibiting PLK4 disrupts the cell cycle, often leading to G1 arrest and suppression of cancer cell growth.^{[7][9]} The 2-aminopyrimidine core serves as an effective scaffold for developing potent and selective PLK4 inhibitors.

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Aminopyrimidine Inhibition of PLK4 Pathway.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target in cancer therapy.^[10] Upon ligand binding, EGFR activates downstream cascades like the Ras-Raf-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and metastasis.^[11] ^[12] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have shown clinical success. The aminopyrimidine scaffold is a key component in the design of these TKIs, blocking the aberrant signaling that drives tumor progression.



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Aminopyrimidine Inhibition of EGFR Pathway.

Experimental Protocols

While a specific synthesis for **(2-Aminopyrimidin-4-yl)methanol** is not detailed in the provided search results, a general experimental protocol for the synthesis of related 2-aminopyrimidine derivatives can be adapted. The following is a representative procedure based on the nucleophilic substitution of a dichloropyrimidine precursor, a common strategy in this chemical space.^{[5][6]}

Protocol: General Synthesis of Substituted 2-Aminopyrimidine Derivatives

- Objective: To synthesize a library of 2-aminopyrimidine derivatives via nucleophilic aromatic substitution.
- Materials:
 - 2-Amino-4,6-dichloropyrimidine (starting material)

- Various primary or secondary amines (nucleophiles)
- Triethylamine (TEA) or another non-nucleophilic base
- Anhydrous solvent (e.g., Chloroform, THF, or solvent-free conditions)
- Silica gel for chromatography
- Standard laboratory glassware and magnetic stirrer

- Procedure:
 - To a solution or suspension of 2-amino-4,6-dichloropyrimidine (1 equivalent) in an appropriate anhydrous solvent (e.g., 10 mL Chloroform), add the desired amine nucleophile (1 equivalent).[\[5\]](#)
 - Add triethylamine (1.3-2 equivalents) to the mixture to act as an acid scavenger.[\[5\]](#)
 - Stir the reaction mixture at room temperature or heat to 80-90°C for solvent-free conditions.[\[6\]](#)
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
 - Upon completion, remove volatile components under reduced pressure. If performed solvent-free, add distilled water to the reaction mixture to precipitate the product.[\[6\]](#)
 - Filter the crude product.
 - Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure substituted 2-aminopyrimidine derivative.
 - Characterize the final product using NMR, Mass Spectrometry, and other relevant analytical techniques.

Note: This is a generalized protocol. Reaction conditions, stoichiometry, and purification methods must be optimized for each specific substrate and desired product.

Conclusion

(2-Aminopyrimidin-4-yl)methanol is a valuable heterocyclic compound that serves as a foundational element in the synthesis of potent and selective kinase inhibitors for oncological applications. Its strategic placement of amino and hydroxymethyl groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery campaigns. The proven success of the 2-aminopyrimidine scaffold in targeting key cancer pathways like PLK4 and EGFR underscores the potential of derivatives from this core structure in developing next-generation targeted therapies.

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